molecular formula C9H9BrO B130284 4'-Bromopropiophenone CAS No. 10342-83-3

4'-Bromopropiophenone

Cat. No.: B130284
CAS No.: 10342-83-3
M. Wt: 213.07 g/mol
InChI Key: UOMOSYFPKGQIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Bromopropiophenone: is an organic compound with the molecular formula C9H9BrO. It is also known as 4’-Bromopropiophenone or 1-(4-bromophenyl)-1-propanone. This compound is characterized by the presence of a bromine atom attached to the para position of the phenyl ring, which is connected to a propiophenone moiety. It appears as a white to light yellow crystalline powder and is used in various chemical syntheses and industrial applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Propiophenone: One common method involves the bromination of propiophenone using bromine in the presence of a catalyst such as iron(III) bromide.

    Acylation of Bromobenzene: Another method involves the Friedel-Crafts acylation of bromobenzene with propionyl chloride in the presence of anhydrous aluminum chloride as a catalyst.

Industrial Production Methods: Industrial production of 4'-Bromopropiophenone often involves optimized versions of the above methods, focusing on high yield, purity, and cost-effectiveness. For instance, using a composite catalyst can simplify the separation and purification process, reduce reaction time, and achieve a product yield of over 77% .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of the bromine atom at the para position makes it an electron-deficient aryl bromide, which can self-polymerize using binary palladium catalysts .

Properties

IUPAC Name

1-(4-bromophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMOSYFPKGQIKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145830
Record name p-Bromopropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10342-83-3
Record name 4′-Bromopropiophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10342-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Bromopropiophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010342833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Bromopropiophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83574
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Bromopropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-bromopropiophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.665
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name p-Bromopropiophenone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8EVM78HH6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

294 g of aluminium chloride was added to 1000 ml of carbon disulfide and stirred. The reaction solution was cooled to 0° C. or lower, and 166 g of propionyl chloride was dropwise added thereto. Next, 283 g of bromobenzene was dropwise added thereto. Then, the whole was stirred for one hour at room temperature. After reaction, the reaction solution was poured into a mixture of 300 ml of concentrated hydrochloric acid and 600 g of ice. This was extracted with chloroform and washed three times with water, and chloroform was removed by distillation. By distillation under reduced pressure (b.p. 100° to 105° C./2 mmHg), 301 g of 1-bromo-4-propionylbenzene was obtained.
Quantity
294 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
166 g
Type
reactant
Reaction Step Two
Quantity
283 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
600 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Bromopropiophenone
Reactant of Route 2
Reactant of Route 2
4'-Bromopropiophenone
Reactant of Route 3
Reactant of Route 3
4'-Bromopropiophenone
Reactant of Route 4
Reactant of Route 4
4'-Bromopropiophenone
Reactant of Route 5
Reactant of Route 5
4'-Bromopropiophenone
Reactant of Route 6
Reactant of Route 6
4'-Bromopropiophenone
Customer
Q & A

Q1: What are some of the synthetic applications of p-Bromopropiophenone highlighted in the research?

A1: p-Bromopropiophenone serves as a versatile building block in organic synthesis. Research highlights its use in synthesizing various compounds, including:

  • Steroid hormone analogs: [] It acts as a precursor in the multi-step synthesis of 4,4′-bis(acetoxyacetyl)-α,α′-diethylstilbene, a potential analog of adrenal cortical hormones. [] This research explores synthetic routes for developing novel therapeutics.
  • Aminopropiophenone derivatives: [] p-Bromopropiophenone derivatives, specifically halogenated analogs like 2‐(methylamino)‐1‐(4‐bromophenyl)propan‐1‐one (4‐BMAP), are synthesized and investigated for their potential as antidepressants with reduced stimulant side effects compared to existing drugs like bupropion. []

Q2: How does the structure of p-Bromopropiophenone relate to its potential as a precursor for antidepressants?

A2: Research suggests that modifications to the basic aminopropiophenone structure can significantly influence its pharmacological profile. [] Specifically, introducing a bromine atom to the phenyl ring of aminopropiophenones, as seen in 4-BMAP, demonstrates a shift from psychostimulant activity to a more pronounced antidepressant-like effect in rodent models. [] This highlights the importance of structural modifications in fine-tuning the activity and potential therapeutic applications of p-Bromopropiophenone derivatives.

Q3: Has p-Bromopropiophenone been used in crystallographic studies?

A3: Yes, a derivative of p-Bromopropiophenone, specifically 3-(1H-Benzotriazol-1-yl)-1-(4-bromo­phen­yl)propan-1-one, has been characterized using X-ray crystallography. [] This study revealed key structural features, including the dihedral angle between the benzotriazole ring system and the benzene ring, providing insights into the molecule's conformation and potential intermolecular interactions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.